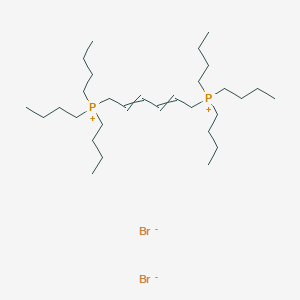
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound consists of a hexa-2,4-diene backbone with two tributylphosphanium groups attached at the 1,6 positions, and it is stabilized by two bromide ions. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
The synthesis of (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide typically involves the reaction of hexa-2,4-diene with tributylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as copper(I) bromide may be used to facilitate the reaction.
Analyse Chemischer Reaktionen
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide ions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diene oxide, while reduction could produce a saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Wirkmechanismus
The mechanism by which (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide exerts its effects involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating chemical reactions. The compound’s diene backbone also allows it to participate in cycloaddition reactions, which are important in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide include:
N,N′-(Hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): This compound has a similar backbone but different functional groups, leading to distinct chemical properties.
Hexa-2,4-diyne derivatives: These compounds share the diene backbone but have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the diene backbone with phosphonium groups, which provides a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
120343-24-0 |
|---|---|
Molekularformel |
C30H62Br2P2 |
Molekulargewicht |
644.6 g/mol |
IUPAC-Name |
tributyl(6-tributylphosphaniumylhexa-2,4-dienyl)phosphanium;dibromide |
InChI |
InChI=1S/C30H62P2.2BrH/c1-7-13-23-31(24-14-8-2,25-15-9-3)29-21-19-20-22-30-32(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DIJZBAZSNBCGFC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC=CC=CC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
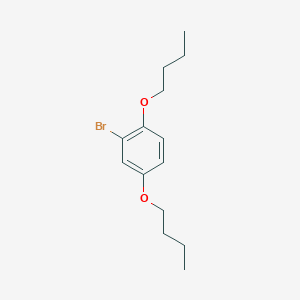

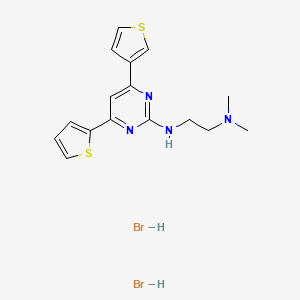
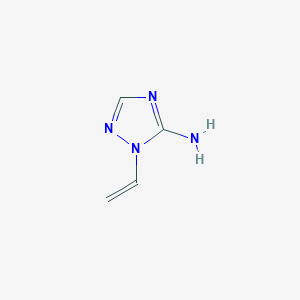


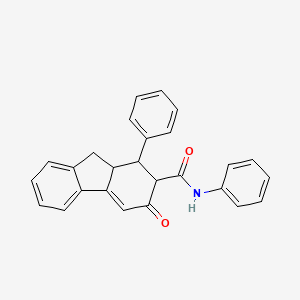
![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)
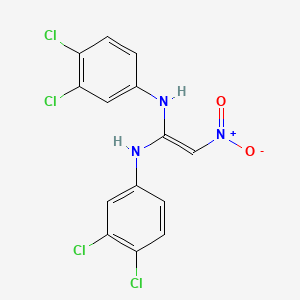
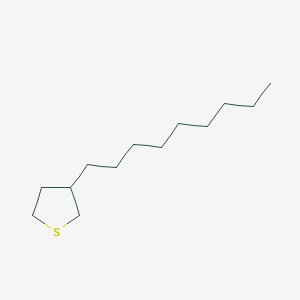
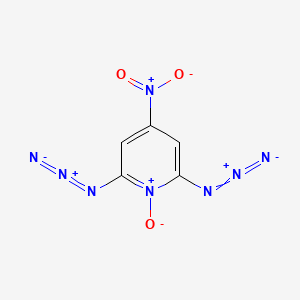
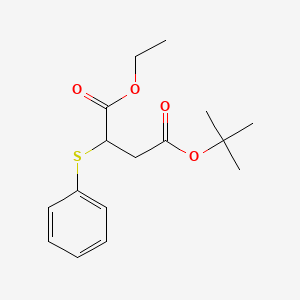
![Phenol, 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-2-methoxy-](/img/structure/B14299588.png)
